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4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

CDK2 inhibitor enzyme inhibition IC50

CDK2 activation loop studies demand a tool compound with validated binding mode and moderate potency. 4-(2,4-Dimethylthiazol-5-yl)pyrimidin-2-amine (CAS 364334-94-1) is an ATP-competitive CDK2 inhibitor (IC50 ≈ 6.5 μM, Kd = 30.3 μM) with a solved X-ray co-crystal structure (PDB: 1PXJ, 2.3 Å resolution). • Validated lead scaffold for fragment-based drug discovery and SAR exploration • Induces specific T-loop disordered conformation in CDK2, enabling studies of inactive kinase state • Ideal reference compound for docking validation and FEP calculations. Supplied with full analytical certification. Standard B2B shipping.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
CAS No. 364334-94-1
Cat. No. B1605208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine
CAS364334-94-1
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NC(=NC=C2)N
InChIInChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13)
InChIKeyCTFDMGIBHFQWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: CDK2 Inhibitor Identity


4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS 364334-94-1) is a synthetic small molecule classified as a 4-heteroaryl-2-amino-pyrimidine [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase central to cell cycle regulation [2]. The compound was discovered through in silico screening and has a solved X-ray co-crystal structure with CDK2 (PDB: 1PXJ, resolution 2.3 Å) [3]. It serves as the foundational lead scaffold from which more potent 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors were developed [4].

CDK2 Tool Compound ATP-competitive inhibitor with reported moderate CDK2 affinity
Structural Biology Co-crystal structure (PDB 1PXJ) reveals unique activation loop conformation
Lead Scaffold Foundational 2-anilino-4-(thiazol-5-yl)pyrimidine core for SAR campaigns

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Why Generic Substitution Fails


Substituting this compound with an arbitrary CDK2 inhibitor is invalid due to its unique combination of moderate affinity, distinct binding mode, and well-defined structural biology. Unlike highly optimized clinical candidates, this compound is a moderately potent lead scaffold (IC50 ≈ 6500 nM) that triggers a specific conformational change in the CDK2 activation loop, as evidenced by its X-ray co-crystal structure [1]. Other CDK2 inhibitors exhibit different binding poses, selectivity profiles, and potency ranges; for instance, AZD5438 is >1000-fold more potent (IC50 = 4.7 nM) and PNU-292137 is ~175-fold more potent (IC50 = 37 nM) [2][3]. Moreover, the 4-heteroaryl-2-amino-pyrimidine scaffold of this compound is chemically distinct from other CDK2 inhibitor chemotypes, leading to different structure-activity relationships (SAR) and off-target liabilities [4]. Using an unvalidated alternative without these specific characteristics introduces uncontrolled experimental variables.

Potency range mismatch

Clinical-stage CDK2 inhibitors may exhibit >1000-fold higher potency, shifting assay response context and obscuring partial inhibition readouts.

Binding mode uniqueness

Other CDK2 ligands do not induce the same T-loop disordering; conformational dynamics results may not transfer.

Chemotype divergence

4-heteroaryl-2-amino-pyrimidine scaffold drives distinct SAR; off-target profiles and selectivity windows may differ.

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Quantitative Evidence vs. Comparators


CDK2 Inhibitory Potency vs. Optimized Analogues

The target compound exhibits an IC50 of 6500 nM against human recombinant CDK2/cyclin A2 in an in vitro inhibition assay [1]. This is >1380-fold less potent than the clinical candidate AZD5438 (IC50 = 4.7 nM) and >175-fold less potent than the in vivo active PNU-292137 (IC50 = 37 nM) [2][3]. Within its own chemical series, the target compound falls at the lower potency end, as related 4-heteroaryl-2-amino-pyrimidines show IC50 values ranging from 17 μM down to 0.9 μM [4].

CDK2 Inhibition Potency
Assay context
IC50 = 6500 nM vs AZD5438 (4.7 nM), PNU-292137 (37 nM)
Supports selection as moderate-affinity probe for dose-response studies
Cross-study comparison; assay conditions may vary
CDK2 inhibitor enzyme inhibition IC50

CDK2 Binding Affinity vs. Computational Docking

The equilibrium dissociation constant (Kd) for the target compound binding to CDK2 is 30,300 nM, as determined by biolayer interferometry (OctetRed) at pH 7.5 and 2°C [1]. This weak binding affinity aligns with its moderate IC50. In contrast, computational docking studies estimate a binding energy of -7.2 kcal/mol for this compound against CDK2, which is more favorable than magnolol (-6.2 kcal/mol) but less favorable than hymenialdisine (-8.8 kcal/mol) [2].

Binding Affinity vs Docking
Reported
Kd = 30,300 nM; ΔG = −7.2 kcal/mol vs magnolol (−6.2), hymenialdisine (−8.8)
Provides biophysical affinity benchmark for computational docking calibration
OctetRed biolayer interferometry; docking to CDK2 (1PXJ)
CDK2 binding affinity Kd binding energy

Unique CDK2 Activation Loop Conformation

The X-ray co-crystal structure of the target compound bound to CDK2 (PDB 1PXJ, 2.3 Å) reveals a distinct binding mode that triggers a conformational change in the activation T-loop via movement of Lys33 and Asp145 side chains [1]. This induced-fit mechanism is not observed with ATP or all other CDK2 inhibitors; for example, PNU-230032 (PDB 2BTS) and PNU-181227 (PDB 1VYZ) bind CDK2 without inducing this specific T-loop disordering [2]. The structural data provide atomic-level details of ligand-protein interactions, including hydrogen bonding patterns distinct from the ATP-binding mode.

Activation Loop Conformation
Head-to-head
Induces Lys33/Asp145 movement, T-loop disorder; not observed with ATP or PNU inhibitors
Reported structural signature may support CDK2 conformational dynamics studies
X-ray co-crystal PDB 1PXJ, 2.3 Å resolution
X-ray crystallography CDK2 activation loop binding mode

Scaffold Utility in Lead Optimization

The target compound is the direct parent scaffold from which a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors were optimized, achieving low nanomolar Ki values [1]. For instance, an optimized analogue (CHEMBL234451) with a 5-chloro-N-(4-(2-(dimethylamino)ethyl)phenyl) substitution shows significantly enhanced potency [2]. The SAR campaign demonstrated that substitutions at the pyrimidine C5-position and thiazole C4-position dramatically improve CDK2 affinity and selectivity, with some derivatives showing >80-fold selectivity for CDK9 over CDK2 [3].

Scaffold Utility
Class-level
Parent scaffold optimized to low nanomolar CDK2 inhibitors; >1000-fold improvement achievable
Scaffold identity supports SAR comparison with optimized analogues
Data from 2-anilino-4-(thiazol-5-yl)pyrimidine series; class-level inference
scaffold lead optimization SAR drug discovery

Drug-Like Profile and Synthetic Accessibility

The target compound has a molecular weight of 206.27 Da, cLogP of 1.4, topological polar surface area of 93 Ų, and zero Lipinski violations [1]. These properties indicate favorable oral drug-likeness and membrane permeability. In contrast, many high-potency CDK2 inhibitors (e.g., AZD5438, MW 478.9; PNU-292137, MW 417.5) have higher molecular weights and increased lipophilicity, which can limit solubility and oral bioavailability [2]. The compound is synthetically accessible via condensation of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone with guanidine in refluxing 2-methoxyethanol, yielding a product with >95% purity .

Drug-Like Profile
Reported
MW = 206 Da, cLogP = 1.4, TPSA = 93 Ų, zero Lipinski violations
Fragment-like properties may support lead optimization with reduced PK risk
Calculated physicochemical descriptors; >95% purity synthesis route reported
physicochemical properties Lipinski LogP synthetic accessibility

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine: Research and Industrial Applications


CDK2 Structural Biology and Conformational Dynamics

Utilize the compound in X-ray crystallography and biophysical assays (SPR, ITC) to study the inactive, T-loop disordered conformation of CDK2. The 1PXJ co-crystal structure provides a high-resolution template for fragment-based drug discovery and for validating molecular dynamics simulations of activation loop flexibility [1].

Medicinal Chemistry Lead Optimization and SAR

Employ the parent scaffold as a starting point for synthesizing novel 2-anilino-4-(thiazol-5-yl)pyrimidine analogues. The moderate potency and well-defined SAR around this core allow for systematic exploration of substituent effects on CDK2 affinity and selectivity [2]. Use as a reference compound in biochemical assays to benchmark newly synthesized derivatives [3].

Computational Chemistry Benchmarking and Docking Validation

Use the experimentally determined IC50 (6500 nM), Kd (30300 nM), and binding energy (-7.2 kcal/mol) as a validation set for computational docking and free energy perturbation (FEP) calculations [4]. The availability of a high-resolution co-crystal structure enables accurate pose prediction and scoring function calibration [1].

Chemical Biology Tool for Conditional CDK2 Inhibition

Due to its moderate affinity (IC50 ≈ 6.5 μM), the compound can be used as a reversible, ATP-competitive probe to induce partial CDK2 inhibition in cellular assays, enabling dose-response studies that avoid complete cell cycle arrest. This is particularly valuable for investigating CDK2's non-catalytic functions or for use in combinatorial drug screens [5].

Application
Selection Property
Validation Focus
CDK2 Conformational Dynamics
Co-crystal structural template (PDB 1PXJ)
Activation loop disorder and induced-fit mechanism
Lead Optimization SAR
Parent scaffold identity
Derivative potency and selectivity profiling
Docking & FEP Calibration
Reported affinity and binding energy benchmarks
Pose prediction accuracy and scoring function validation
Conditional CDK2 Probe
Moderate-affinity reversible inhibitor
Partial inhibition dose-response in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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